tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
Description
This compound is a carbamate-protected pyrazole derivative featuring a 2,2-difluoroethyl substituent at the N1 position and an amino group at the C4 position of the pyrazole ring. The tert-butyl carbamate group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes. Its molecular framework is relevant in medicinal chemistry, particularly in kinase inhibitor development and protease modulation, owing to the pyrazole core’s versatility in hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C10H16F2N4O2 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)15-8-6(13)4-14-16(8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,15,17) |
InChI Key |
LPMODUGEGWZDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1CC(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the tert-butyl and difluoroethyl groups. One common synthetic route involves the reaction of 4-amino-1H-pyrazole with tert-butyl chloroformate and 2,2-difluoroethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the difluoroethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Fluorinated Alkyl Chains
- Trifluoroethyl Analogs: The compound rac-tert-butyl ({2,5-dioxo-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]imidazolidin-4-yl}methyl)carbamate () replaces the difluoroethyl group with a trifluoroethyl substituent. However, the imidazolidinone ring introduces conformational rigidity, which may restrict binding flexibility compared to the simpler pyrazole structure of the target compound .
- Non-Fluorinated Alkyl Chains: tert-Butyl (4-amino-1-sec-butyl-1H-pyrazol-5-yl)carbamate () substitutes the difluoroethyl group with a bulkier sec-butyl chain. Predicted physical properties include a lower density (1.16 g/cm³) and higher pKa (12.92) compared to fluorinated analogs, suggesting reduced solubility in polar solvents and altered protonation states under physiological conditions .
Aromatic and Electrophilic Substituents
- 4-Fluorophenyl and Formyl Groups: tert-Butyl (4-(4-fluorophenyl)-3-formyl-1-methyl-1H-pyrazol-5-yl)carbamate () incorporates a fluorophenyl ring and a formyl group. The electron-withdrawing fluorine and formyl substituents increase electrophilicity, making this compound more reactive in nucleophilic additions compared to the amino-substituted target compound .
- Nitro Groups: 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)carbamate () features a nitro group on the phenyl ring.
Carbamate Group Modifications
Trichloroethyl Carbamate :
The compound in uses a trichloroethyl carbamate instead of tert-butyl. This substitution increases molecular weight (435 g/mol vs. ~254–257 g/mol for tert-butyl derivatives) and introduces higher hydrophobicity, which may affect membrane permeability .- Macrocyclic and Hybrid Structures: tert-Butyl 4-({2-[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]-8-(hydroxymethyl)imidazo[1,2-a]pyridin-3-yl}amino)piperidine-1-carboxylate () integrates an imidazopyridine-piperidine scaffold.
Biological Activity
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H14F2N4O4 |
| Molecular Weight | 292.23 g/mol |
| IUPAC Name | This compound |
| Boiling Point | 331.3 °C (predicted) |
| Density | 1.34 g/cm³ (predicted) |
| pKa | 12.66 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole ring and the difluoroethyl substituent are believed to play critical roles in its binding affinity and specificity towards molecular targets.
Molecular Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
- Receptors : It can alter receptor functions by interacting with binding sites.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including antibacterial properties and enzyme inhibition.
Antibacterial Activity
A study assessed the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4 | MRSA |
| Control Antibiotic | 4 | MRSA |
This suggests that the compound could serve as a potential candidate for developing new antibacterial agents.
Enzyme Inhibition Studies
In addition to its antibacterial properties, the compound has been shown to inhibit specific enzymes involved in bacterial metabolism. Structure–activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance inhibitory effects.
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated the activity of various derivatives of this compound against MRSA. The findings demonstrated that certain derivatives exhibited MIC values as low as 4 μg/mL, indicating strong antibacterial potential.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit enzymes critical for bacterial survival, reinforcing its potential as an antibiotic scaffold.
Applications in Drug Development
The unique structural features of this compound position it as a promising candidate for drug development:
- Drug Design : Its scaffold can be utilized to develop new drugs targeting bacterial infections.
- Biochemical Probes : It serves as a tool in biochemical assays for studying enzyme activities and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
